molecular formula C13H9N5O7 B11094507 (6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one

(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one

Cat. No.: B11094507
M. Wt: 347.24 g/mol
InChI Key: NDAUVVHGEZSLBT-VGOFMYFVSA-N
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Description

2-Hydroxy-3-nitrobenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is a complex organic compound that combines the structural features of both 2-hydroxy-3-nitrobenzaldehyde and 1-(2,4-dinitrophenyl)hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-nitrobenzaldehyde 1-(2,4-dinitrophenyl)hydrazone typically involves the reaction of 2-hydroxy-3-nitrobenzaldehyde with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitrobenzaldehyde 1-(2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and aldehyde positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce aminobenzaldehydes.

Scientific Research Applications

2-Hydroxy-3-nitrobenzaldehyde 1-(2,4-dinitrophenyl)hydrazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 2-hydroxy-3-nitrobenzaldehyde 1-(2,4-dinitrophenyl)hydrazone exerts its effects involves interactions with various molecular targets. The nitro and aldehyde groups can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-nitrobenzaldehyde: Shares the nitro and aldehyde functional groups but lacks the hydrazone moiety.

    1-(2,4-Dinitrophenyl)hydrazone: Contains the hydrazone moiety but lacks the hydroxy and nitro groups on the benzaldehyde ring.

Uniqueness

2-Hydroxy-3-nitrobenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is unique due to the combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H9N5O7

Molecular Weight

347.24 g/mol

IUPAC Name

2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-6-nitrophenol

InChI

InChI=1S/C13H9N5O7/c19-13-8(2-1-3-11(13)17(22)23)7-14-15-10-5-4-9(16(20)21)6-12(10)18(24)25/h1-7,15,19H/b14-7+

InChI Key

NDAUVVHGEZSLBT-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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